molecular formula C11H13ClOS2 B14072207 1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one

1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one

Cat. No.: B14072207
M. Wt: 260.8 g/mol
InChI Key: WRGRBLTXMOHNDN-UHFFFAOYSA-N
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Description

1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one is an organic compound characterized by the presence of a chloropropanone group attached to a phenyl ring substituted with two methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one typically involves the reaction of 2,3-bis(methylthio)benzaldehyde with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include:

    Temperature: Typically maintained at low to moderate temperatures to prevent side reactions.

    Solvent: Common solvents include dichloromethane or chloroform to dissolve the reactants and facilitate the reaction.

    Catalyst: In some cases, a catalyst such as pyridine may be used to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the production scale, either batch or continuous processing methods may be employed.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols to form corresponding amides or thioethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioethers.

Scientific Research Applications

1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:

    Molecular Targets: Interaction with enzymes or receptors that are involved in various biochemical processes.

    Pathways: Modulation of signaling pathways that regulate cellular functions such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylthio(methylsulfonyl)phenyl)-3-substitutedthiazolidin-4-ones: These compounds share the methylthio group and exhibit similar chemical reactivity.

    4-(Methylthio)benzaldehyde: Another compound with a methylthio group, used in similar synthetic applications.

Uniqueness

1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one is unique due to the presence of both methylthio groups and a chloropropanone moiety, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13ClOS2

Molecular Weight

260.8 g/mol

IUPAC Name

1-[2,3-bis(methylsulfanyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H13ClOS2/c1-7(13)10(12)8-5-4-6-9(14-2)11(8)15-3/h4-6,10H,1-3H3

InChI Key

WRGRBLTXMOHNDN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)SC)SC)Cl

Origin of Product

United States

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